molecular formula C16H18FN3O2S B2763182 3-(3-Fluoro-4-methylphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one CAS No. 2319788-64-0

3-(3-Fluoro-4-methylphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one

Cat. No.: B2763182
CAS No.: 2319788-64-0
M. Wt: 335.4
InChI Key: BUPQHQSMJWZDAH-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methylphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one is a high-purity chemical compound offered for research and development purposes. This molecule features a distinct structural motif, combining a 3-fluoro-4-methylphenyl group with a pyrrolidine ring linked to a 1,2,5-thiadiazole moiety via an ether and propanone chain. Its unique architecture makes it a compound of interest in various early-stage investigative applications, potentially including medicinal chemistry for structure-activity relationship (SAR) studies, and as a building block or intermediate in the synthesis of more complex molecules for pharmacological screening. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary experimental characterization, such as NMR and mass spectrometry, to confirm the compound's identity and purity upon receipt. For comprehensive safety and handling information, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2S/c1-11-2-3-12(8-14(11)17)4-5-16(21)20-7-6-13(10-20)22-15-9-18-23-19-15/h2-3,8-9,13H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPQHQSMJWZDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)N2CCC(C2)OC3=NSN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-Fluoro-4-methylphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one is a complex organic compound with significant potential in medicinal chemistry. Its structural attributes, including a fluorinated aromatic ring and a pyrrolidine moiety linked to a thiadiazole group, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C16H18FN3O2S, with a molecular weight of 335.4 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which are advantageous in drug design.

Key Structural Features

FeatureDescription
Fluorinated aromatic ringEnhances binding affinity to biological targets
Pyrrolidine moietyPotential for interaction with various receptors
Thiadiazole groupMay contribute to anti-inflammatory and neurological effects

Preliminary studies indicate that this compound interacts with specific molecular targets such as receptors or enzymes involved in neurological pathways and inflammatory responses. The fluorinated groups may enhance binding affinity and selectivity towards these targets, leading to modulation of their activity .

Pharmacological Properties

Research has shown that this compound exhibits significant biological activity in various assays. Its unique combination of functional groups allows it to target multiple biological pathways:

  • Neurological Disorders : The compound's structure suggests potential applications in treating conditions like depression or anxiety by modulating neurotransmitter systems.
  • Anti-inflammatory Effects : The thiadiazole moiety is associated with anti-inflammatory properties, making this compound a candidate for developing treatments for inflammatory diseases.

In Vitro Studies

In vitro assays have demonstrated that derivatives of thiadiazole compounds can act as monoamine oxidase (MAO) inhibitors. For example, related compounds have shown IC50 values indicating potent inhibition of MAO-A activity . Such findings suggest that this compound may share similar inhibitory properties.

Case Studies and Research Findings

Several studies provide insights into the biological activity of compounds similar to this compound:

Study 1: MAO Inhibition Assay

A series of thiadiazole derivatives were synthesized and tested for MAO inhibition. The most potent compound displayed an IC50 value of 0.060 ± 0.002 μM against MAO-A, indicating strong inhibitory potential .

Study 2: Antioxidant Activity

Research on related thiourea derivatives showed significant antioxidant activity comparable to ascorbic acid. This implies that similar structural features in this compound could confer antioxidant properties as well .

Study 3: Cytotoxic Potential

Another study evaluated the cytotoxic effects of related compounds on cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with the target molecule, particularly in backbone architecture, fluorine substitution, or heterocyclic appendages:

Compound Name Key Substituents Molecular Weight Melting Point (°C) Biological Activity (Inferred) Reference
Target: 3-(3-Fluoro-4-methylphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one 3-Fluoro-4-methylphenyl, pyrrolidine-thiadiazole-oxy Not Reported Not Reported Hypothesized kinase inhibition
5-Fluoro-3-(3-fluorophenyl)-2-(1-(3-(3-methyl-1H-indazol-6-yl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4H-chromen-4-one Fluorophenyl, pyrazolo-pyrimidine, indazole, morpholine 619.8 183–186 Kinase inhibition (implied by pyrazolo-pyrimidine core)
2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Fluorophenyl, pyrazolo-pyrimidine, dimethylthiazole 531.3 252–255 Anticancer (thiazole-linked kinase targeting)
(Z)-1-[4-Fluoro-2-(pyrrolidin-1-yl)phenyl]-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one Fluorophenyl, pyrrolidine, triazole Not Reported Not Reported Antimicrobial (triazole-mediated activity)
(2E)-3-(4-methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one Methoxyphenyl, pyrrolidine-diazenyl Not Reported Not Reported Photodynamic/chemotherapeutic (diazenyl moiety)

Key Observations:

Fluorine Substitution : The target compound and chromen-4-one derivatives (e.g., ) share fluorinated aromatic rings, which typically enhance metabolic stability and membrane permeability.

Heterocyclic Diversity: The thiadiazole group in the target compound differs from the pyrazolo-pyrimidine () or triazole () systems in analogs. The pyrrolidine ring in the target compound is functionalized with a thiadiazole-oxy group, whereas analogs feature morpholine () or diazenyl-pyrrolidine () substitutions.

Physical Properties :

  • Chromen-4-one derivatives exhibit higher melting points (183–255°C) compared to other analogs, likely due to rigid fused-ring systems .
  • Molecular weights of pyrazolo-pyrimidine analogs (531–619 Da) suggest suitability for drug-likeness (Lipinski’s rule of five).

Q & A

Q. What are the key synthetic steps and critical reaction conditions for synthesizing this compound?

Methodological Answer: The synthesis involves three critical steps:

  • Step 1: Formation of the pyrrolidine-thiadiazole ether linkage via nucleophilic substitution, requiring anhydrous conditions and a base (e.g., NaH) to deprotonate the thiadiazole hydroxyl group .
  • Step 2: Coupling the pyrrolidine-thiadiazole intermediate with the fluorinated aromatic ketone using a carbonyl-activating reagent (e.g., EDCI or DCC) .
  • Step 3: Purification via column chromatography or recrystallization to isolate the final product . Critical Conditions:
  • Temperature control (0–5°C for sensitive steps, room temperature for couplings).
  • Solvent selection (e.g., dichloromethane for thiadiazole ether formation, DMF for couplings) .

Q. Which analytical techniques are essential for characterizing purity and structural integrity?

Methodological Answer:

Technique Purpose Key Parameters
NMR Confirm molecular structure and substituent positions1^1H/13^13C NMR chemical shifts, coupling constants .
HPLC Assess purity (>95% typical for research-grade material)Retention time, peak symmetry .
X-ray Crystallography Resolve 3D conformation and bond anglesUnit cell parameters, R-factor .

Q. What are common impurities, and how are they controlled during synthesis?

Methodological Answer: Common impurities include:

  • Unreacted intermediates (e.g., free pyrrolidine or thiadiazole derivatives): Mitigated via stoichiometric reagent ratios and reaction monitoring (TLC/HPLC) .
  • By-products (e.g., over-alkylated species): Controlled by stepwise addition of reagents and low-temperature conditions .
  • Solvent residues : Removed via vacuum drying or azeotropic distillation .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency between the pyrrolidine and thiadiazole moieties?

Methodological Answer:

  • Design of Experiments (DoE): Vary catalysts (e.g., NaH vs. K2_2CO3_3), solvents (polar vs. non-polar), and temperatures to identify optimal conditions .
  • Statistical Modeling: Use response surface methodology (RSM) to maximize yield while minimizing side reactions .
  • Catalyst Screening: Test palladium or copper catalysts for cross-coupling variants .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

Methodological Answer:

  • 2D NMR (COSY, HSQC): Resolve overlapping signals and assign protons/carbons unambiguously .
  • LC-MS: Detect trace impurities or degradation products contributing to anomalous peaks .
  • Computational Validation: Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ADF software) .

Q. How can derivatives be designed to enhance biological activity while maintaining stability?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Modify substituents on the fluorophenyl ring (e.g., electron-withdrawing groups for enhanced binding) .
  • Stability Testing: Conduct accelerated degradation studies (pH, thermal stress) to identify labile sites. Introduce steric hindrance or fluorine atoms to improve metabolic stability .

Q. What computational methods predict the compound’s reactivity and target interactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD): Simulate binding to biological targets (e.g., kinases) using force fields like AMBER or CHARMM .
  • Docking Studies: Screen against protein databases (PDB) to identify potential therapeutic targets .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data between in vitro and in vivo studies?

Methodological Answer:

  • Pharmacokinetic Profiling: Assess bioavailability, plasma protein binding, and tissue distribution to explain efficacy gaps .
  • Metabolite Identification: Use LC-MS/MS to detect active/inactive metabolites altering in vivo results .
  • Dose-Response Refinement: Adjust dosing regimens to account for species-specific metabolic rates .

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